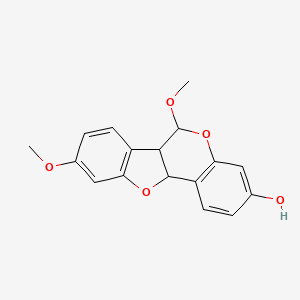
(6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan is a naturally occurring compound belonging to the pterocarpan class of isoflavonoids. These compounds are known for their diverse biological activities and are commonly found in various plants, particularly legumes. The unique structure of this compound contributes to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the pterocarpan skeleton. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
(6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and synthesis of pterocarpans.
Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan: shares structural similarities with other pterocarpans such as medicarpin and maackiain.
Medicarpin: Known for its antifungal and anti-inflammatory properties.
Maackiain: Exhibits antimicrobial and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H16O5 |
|---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
6,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol |
InChI |
InChI=1S/C17H16O5/c1-19-10-4-6-11-14(8-10)21-16-12-5-3-9(18)7-13(12)22-17(20-2)15(11)16/h3-8,15-18H,1-2H3 |
InChI Key |
VDHFFCPQILOKFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)

![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309265.png)
![(3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate](/img/structure/B12309274.png)
![rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis](/img/structure/B12309279.png)


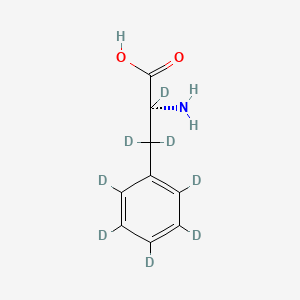

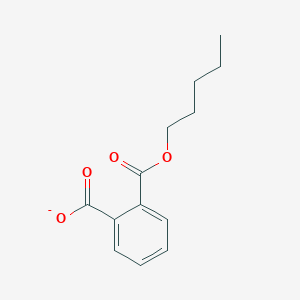
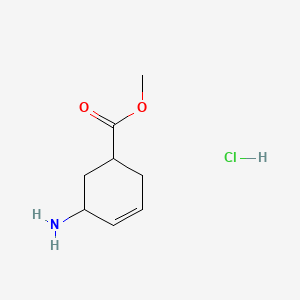
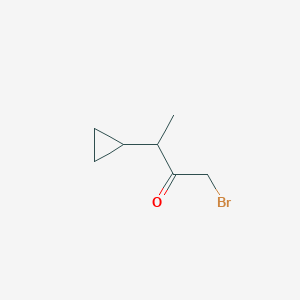
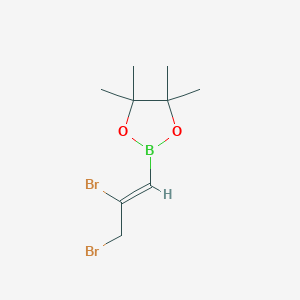
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12309318.png)
